molecular formula C10H6N2O3 B1471166 5-Nitroisoquinoline-3-carbaldehyde CAS No. 102312-47-0

5-Nitroisoquinoline-3-carbaldehyde

Cat. No.: B1471166
CAS No.: 102312-47-0
M. Wt: 202.17 g/mol
InChI Key: ZFTZVNUNAMKSCV-UHFFFAOYSA-N
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Description

5-Nitroisoquinoline-3-carbaldehyde is a versatile chemical compound used in various scientific research applications. It is known for its role as a key intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

The synthesis of 5-Nitroisoquinoline-3-carbaldehyde typically involves the nitration of isoquinolinecarboxaldehyde. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the desired position on the isoquinoline ring .

Chemical Reactions Analysis

5-Nitroisoquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-Isoquinolinecarboxaldehyde, 5-amino-.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like zinc dust and diammonium hydrogen phosphite for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Nitroisoquinoline-3-carbaldehyde has diverse applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: The compound is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nitroisoquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity and biological activity. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

5-Nitroisoquinoline-3-carbaldehyde can be compared with other similar compounds such as:

    Isoquinoline-3-carbaldehyde: Lacks the nitro group, resulting in different reactivity and applications.

    5-Nitroisoquinoline: Similar structure but lacks the aldehyde group, affecting its chemical behavior and uses.

The presence of both the nitro and aldehyde groups in this compound makes it unique and versatile for various applications .

Properties

IUPAC Name

5-nitroisoquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3/c13-6-8-4-9-7(5-11-8)2-1-3-10(9)12(14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTZVNUNAMKSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N=C2)C=O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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